4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)-
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Overview
Description
2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloro-4-aminobenzonitrile with N-methyl-N-(4-propoxyphenyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products depend on the type of reaction. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to investigate the biological functions of quinazoline derivatives.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the disruption of cellular processes such as DNA replication and repair. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine
- 2-chloro-N-(4-phenoxyphenyl)-N-methylquinazolin-4-amine
Uniqueness
2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific propoxyphenyl substitution, which can influence its biological activity and chemical reactivity. This substitution pattern may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
827031-02-7 |
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Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-3-12-23-14-10-8-13(9-11-14)22(2)17-15-6-4-5-7-16(15)20-18(19)21-17/h4-11H,3,12H2,1-2H3 |
InChI Key |
RVVQCOFJEZMGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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